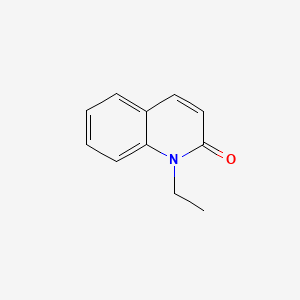

2(1H)-Quinolinone, 1-ethyl-

描述

General Overview of Quinolinone Heterocycles in Academic Research

Quinolinone heterocycles are bicyclic compounds containing a benzene (B151609) ring fused to a pyridinone ring. They are a prominent scaffold in pharmaceutical research due to their wide range of biological activities. icm.edu.pl Academic investigations have revealed that quinolinone derivatives exhibit diverse pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antimalarial effects. icm.edu.plontosight.ainih.gov The versatility of the quinolinone core allows for chemical modifications at various positions, leading to a vast library of compounds with distinct biological profiles. qeios.comtandfonline.com Researchers are particularly interested in how substitutions on the quinolinone ring system influence these activities.

Historical Context of Academic Research on 2(1H)-Quinolinones

The journey of quinolone research began in the early 1960s with the discovery of nalidixic acid, a byproduct of chloroquine (B1663885) synthesis. researchgate.net This initial finding spurred further investigations into the antibacterial potential of this class of compounds. Over the decades, extensive research has led to the development of numerous quinolone derivatives with enhanced potency and broader spectrums of activity. qeios.comresearchgate.net The 2(1H)-quinolinone core, a key structural motif, has been a central focus of these synthetic efforts. mdpi.com Academic studies have explored various synthetic methodologies and the structure-activity relationships of these compounds, contributing significantly to the field of medicinal chemistry. mdpi.com

Academic Significance of N-Ethyl Substitution in Quinolinone Research

The substitution at the N-1 position of the quinolinone ring is a critical determinant of its physicochemical and biological properties. The introduction of an ethyl group at this position, creating N-ethyl substituted quinolones, has been a subject of academic interest. Studies have shown that the N-1 substituent can influence factors such as lipophilicity and, consequently, the pharmacokinetic profile of the compound. nih.gov For instance, the N-ethyl group in 2-ethyl-4(1H)-quinolinone is noted for providing a balance of lipophilicity which can affect membrane permeability. Research on various N-substituted quinolones has demonstrated that altering the group at the N-1 position can modulate their biological activity, shifting it from antibacterial to cytotoxic, for example. nih.gov The synthesis of N-ethyl substituted quinolinones, such as 1-ethyl-4-hydroxyquinolin-2(1H)-one, is a recurring theme in the academic literature, highlighting the importance of this specific modification. preprints.org

Scope and Objectives of Fundamental Academic Investigations on 2(1H)-Quinolinone, 1-ethyl-

Fundamental academic investigations into 2(1H)-Quinolinone, 1-ethyl- are centered on its synthesis, structural characterization, and the exploration of its chemical reactivity and potential applications. The primary objectives of this research include the development of efficient synthetic routes to obtain the compound. One common method involves the alkylation of 2(1H)-quinolinone with an ethyl halide. ontosight.ai

A key aspect of these investigations is the detailed characterization of the compound's physicochemical properties. This includes determining its molecular formula (C₁₁H₁₁NO), molecular weight, and spectroscopic data, which are crucial for its unambiguous identification.

Furthermore, academic research aims to understand the chemical behavior of 2(1H)-Quinolinone, 1-ethyl-. This involves studying its reactions to form new derivatives and exploring its potential as a building block for more complex heterocyclic systems. For example, it can be used as a precursor in the synthesis of various linked heterocyclic systems. researchgate.net While broader research on quinolinones points to a range of biological activities, the specific potential of 1-ethyl-2(1H)-quinolinone continues to be an area of academic exploration. ontosight.ai

Physicochemical Properties of 2(1H)-Quinolinone, 1-ethyl-

| Property | Value |

| Molecular Formula | C₁₁H₁₁NO |

| Molecular Weight | 173.21 g/mol |

| IUPAC Name | 1-ethylquinolin-2(1H)-one |

Spectroscopic Data of a Related Compound: 1-ethyl-2-oxo-quinoline-3-carboxylic acid

| Property | Value |

| Molecular Formula | C₁₂H₁₁NO₃ |

| Molecular Weight | 217.22 g/mol chemsrc.com |

| Polar Surface Area | 59.3 Ų vulcanchem.com |

| LogP | 1.72 vulcanchem.com |

| Solubility | Soluble in DMSO, MeOH vulcanchem.com |

Structure

3D Structure

属性

CAS 编号 |

53761-50-5 |

|---|---|

分子式 |

C11H11NO |

分子量 |

173.21 g/mol |

IUPAC 名称 |

1-ethylquinolin-2-one |

InChI |

InChI=1S/C11H11NO/c1-2-12-10-6-4-3-5-9(10)7-8-11(12)13/h3-8H,2H2,1H3 |

InChI 键 |

JRXCUTAHLPYHAY-UHFFFAOYSA-N |

SMILES |

CCN1C(=O)C=CC2=CC=CC=C21 |

规范 SMILES |

CCN1C(=O)C=CC2=CC=CC=C21 |

其他CAS编号 |

53761-50-5 |

Pictograms |

Irritant |

产品来源 |

United States |

Synthetic Methodologies for 2 1h Quinolinone, 1 Ethyl and Its Derivatives

De Novo Synthesis of the 2(1H)-Quinolinone, 1-ethyl- Core Structure

The formation of the fundamental 1-ethyl-2(1H)-quinolinone structure can be achieved through both classical and modern synthetic routes. These methods often involve the cyclization of acyclic precursors to build the bicyclic quinolinone system.

Several named reactions in organic chemistry provide reliable pathways to the quinoline (B57606) and quinolinone core. jptcp.comnih.gov While these reactions are traditionally used for the synthesis of the parent quinoline ring, modifications can be employed to introduce the desired N-ethyl group and the C-2 carbonyl functionality.

The Skraup reaction , for instance, typically involves the reaction of aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent. jptcp.com To specifically obtain a 1-ethyl-2(1H)-quinolinone, a variation starting with N-ethylaniline could be envisioned, although this is not a direct route to the 2-oxo derivative.

The Doebner-von Miller reaction is another classical method that utilizes an α,β-unsaturated carbonyl compound reacting with an aniline in the presence of an acid catalyst. researchgate.net Similar to the Skraup reaction, employing N-ethylaniline as the starting material would lead to an N-ethylquinolinium salt, which would require subsequent oxidation and functionalization to yield the target 2(1H)-quinolinone.

The Conrad–Limpach reaction offers a more direct approach to quinolinone synthesis. iipseries.orgnih.gov This method involves the condensation of an aniline with a β-ketoester. For the synthesis of 1-ethyl-2(1H)-quinolinone, N-ethylaniline would be reacted with a suitable β-ketoester. The initial condensation forms a β-aminoacrylate, which upon thermal cyclization, typically yields a 4-hydroxyquinoline (B1666331) derivative. Subsequent tautomerization or specific reaction conditions can favor the formation of the 2(1H)-quinolinone structure. A study by Upadhyay et al. utilized a modified Conrad-Limpach cyclo-condensation to synthesize di-substituted quinolones as intermediates. nih.gov

Table 1: Overview of Classical Reactions for Quinolinone Synthesis

| Reaction Name | Key Reactants | General Product | Applicability to 1-ethyl-2(1H)-quinolinone |

|---|---|---|---|

| Skraup Reaction | Aniline, Glycerol, Oxidizing Agent, Acid | Quinoline | Indirect; requires N-ethylaniline and subsequent oxidation/functionalization. |

| Doebner-Miller Reaction | Aniline, α,β-Unsaturated Carbonyl Compound, Acid | Substituted Quinoline | Indirect; requires N-ethylaniline and further transformations. |

Contemporary organic synthesis has introduced more efficient and versatile methods for the construction of quinolinone scaffolds, often with improved yields and milder reaction conditions. researchgate.netnih.gov

One modern approach involves the palladium-catalyzed C-H bond activation/C-C bond formation/cyclization cascade process . This allows for the synthesis of quinolinone derivatives from simple anilines. organic-chemistry.org By selecting an appropriately substituted aniline, this method could be adapted for the synthesis of 1-ethyl-2(1H)-quinolinone.

Visible light-mediated synthesis has emerged as a greener alternative. rsc.org For instance, a photocatalytic approach for the synthesis of quinolin-2(1H)-ones from quinoline-N-oxides has been reported. rsc.org This method is highly atom-economical and proceeds with low catalyst loading. rsc.org To obtain the 1-ethyl derivative, one would need to start with a 1-ethylquinoline-N-oxide.

Another modern strategy is the iodine-mediated desulfurative cyclization . This one-pot approach involves the reaction of o-aminothiophenol and 1,3-ynones to produce quinolines under mild conditions. researchgate.net While this method directly yields quinolines, it showcases the utility of modern cyclization strategies that could potentially be adapted for quinolinone synthesis.

Furthermore, a silver-catalyzed intermolecular radical addition/cyclization in an aqueous solution provides a straightforward route to substituted quinolin-2-ones. organic-chemistry.org The versatility of this method could allow for the incorporation of the N-ethyl group by using an appropriate N-ethylated precursor.

Table 2: Comparison of Modern Synthetic Approaches

| Method | Key Features | Potential for 1-ethyl-2(1H)-quinolinone Synthesis |

|---|---|---|

| Palladium-Catalyzed Cascade | C-H activation, high efficiency | Adaptable by using N-ethylated anilines. |

| Visible Light Photocatalysis | Green, atom-economical, mild conditions | Requires 1-ethylquinoline-N-oxide as a precursor. |

| Iodine-Mediated Cyclization | One-pot, mild conditions | Primarily for quinolines, but demonstrates modern cyclization tactics. |

Functionalization and Derivatization Strategies for the 2(1H)-Quinolinone, 1-ethyl- Scaffold

Once the core 1-ethyl-2(1H)-quinolinone structure is synthesized, further modifications can be introduced to modulate its properties. These functionalizations can occur at various positions on the quinolinone ring.

The 2(1H)-quinolinone ring system has distinct electronic properties that govern its reactivity towards electrophiles and nucleophiles. The benzene (B151609) ring portion generally undergoes electrophilic substitution, while the pyridine (B92270) ring is more susceptible to nucleophilic attack. tutorsglobe.comyoutube.com

Electrophilic substitution on the quinoline nucleus typically occurs at positions 5 and 8 of the carbocyclic ring. tutorsglobe.comyoutube.com Common electrophilic substitution reactions include nitration and halogenation. For 1-ethyl-2(1H)-quinolinone, nitration with fuming nitric acid in the presence of sulfuric acid would be expected to yield a mixture of 5-nitro- and 8-nitro-1-ethyl-2(1H)-quinolinone. youtube.com Similarly, bromination would likely afford 5-bromo- and 8-bromo-1-ethyl-2(1H)-quinolinone. youtube.com

Nucleophilic substitution reactions on the quinoline ring preferentially occur at positions 2 and 4. tutorsglobe.comyoutube.com In the case of 2(1H)-quinolinone, the C-2 position is already oxidized. However, the C-4 position can be a site for nucleophilic attack, especially if a good leaving group is present at this position. For example, a 4-chloro-1-ethyl-2(1H)-quinolinone can react with various nucleophiles to introduce new functional groups. ekb.eg

Alkylation of the 2(1H)-quinolinone scaffold can occur at either the nitrogen (N-alkylation) or the oxygen (O-alkylation) atom, leading to two different classes of derivatives. The regioselectivity of this reaction is influenced by factors such as the base, solvent, and the nature of the alkylating agent. researchgate.netuea.ac.uk

While the target compound of this article is already N-ethylated, it is important to understand the underlying principles. In a general 2(1H)-quinolinone system, alkylation with an alkyl halide in the presence of a base like potassium carbonate in DMF often gives a mixture of N-alkylated and O-alkylated products, with the N-alkylated product usually being the major one. researchgate.net However, the substituent pattern on the quinolinone ring can significantly influence the N/O alkylation ratio. For instance, alkylation of 8-substituted quinolin-2(1H)-ones has been shown to yield exclusively O-alkylated products under similar conditions. researchgate.net

The choice of the base and solvent system can dramatically affect the selectivity. For example, using a silver salt of the quinolinone in benzene has been reported to favor O-alkylation. nih.gov

Targeted functionalization at specific positions of the 1-ethyl-2(1H)-quinolinone ring is crucial for structure-activity relationship studies.

C-3 Position: The C-3 position is often functionalized through reactions involving the active methylene (B1212753) group in 4-hydroxy-2-quinolinones or by direct C-H functionalization. acs.org For instance, the introduction of electron-withdrawing groups at C-3 can be achieved through various synthetic transformations. researchgate.net

C-4 Position: The C-4 position can be functionalized by converting the 4-hydroxy group (in the tautomeric form) to a leaving group, such as a chloride, followed by nucleophilic substitution. ekb.eg Heating with POCl₃ can convert a 4-hydroxy-2-quinolinone derivative into the corresponding 4-chloro derivative, which can then react with nucleophiles like sodium azide (B81097) or hydrazine (B178648). ekb.eg

C-6 Position: Functionalization at the C-6 position is typically achieved through electrophilic aromatic substitution on the benzene ring. researchgate.net For example, nitration or halogenation can introduce substituents at this position.

C-8 Position: Similar to the C-6 position, the C-8 position is also susceptible to electrophilic attack. acs.org Direct magnesiation using specific magnesium amide bases can also achieve regioselective deprotonation at the C-8 position, allowing for the introduction of various functional groups. acs.org

Table 3: Summary of Regioselective Functionalization Strategies

| Position | Type of Reaction | Example Reagents/Conditions |

|---|---|---|

| C-3 | C-H Functionalization, Condensation | Transition metal catalysts, Vilsmeier-Haack reaction |

| C-4 | Nucleophilic Substitution | POCl₃ followed by a nucleophile (e.g., NaN₃, N₂H₄) ekb.eg |

| C-6 | Electrophilic Aromatic Substitution | Nitrating agents (e.g., HNO₃/H₂SO₄), Halogenating agents (e.g., Br₂) |

Synthesis of Polycyclic Systems Incorporating the 1-Ethyl-2(1H)-Quinolinone Moiety

The fusion of additional rings onto the 1-ethyl-2(1H)-quinolinone scaffold generates polycyclic systems with rigid conformations and unique properties. These complex structures are often pursued for applications in materials science and medicinal chemistry. Key strategies to achieve this include intramolecular cyclizations and cycloaddition reactions.

One notable approach is the Brønsted acid-catalyzed intramolecular cyclization. For instance, azuleno[2,1-b]quinolones, a unique class of polycyclic aromatic compounds, can be synthesized from 2-arylaminoazulene precursors. nih.gov The reaction, typically promoted by polyphosphoric acid (PPA), proceeds through an intramolecular Friedel–Crafts-type acylation, where a pendant ester group on the azulene (B44059) moiety cyclizes onto the arylamine ring to form the quinolinone core, followed by decarboxylation. nih.gov This methodology provides a direct route to complex, non-alternant polycyclic aromatic hydrocarbons containing the quinolinone framework.

Another powerful strategy involves enantioselective rearrangement/cyclization reactions to construct quinolinone-based polycyclic indole (B1671886) derivatives. rsc.org This method can be used to stereocontrolledly synthesize complex scaffolds like 3,4-dihydroquinolin-2-ones and cyclopenta[b]indoles with high enantiomeric excess and diastereoselectivity. rsc.org Furthermore, cycloaddition reactions offer a versatile pathway to fused systems. For example, the reaction of isoquinoline (B145761) derivatives with reagents like dimethyl acetylenedicarboxylate (B1228247) (DMAD) can lead to [2+3] cycloadditions, forming tricyclic systems such as dihydropyrrolo[2,1,a]isoquinolines. mdpi.com Similar principles can be applied to quinolinone substrates to build fused five-membered rings. The design of these synthetic routes is crucial for accessing novel isoquinolinequinone-containing polycyclic compounds, which have been investigated for their potential as anticancer agents. nih.govresearchgate.net

One-Pot and Multicomponent Reactions for Derivatization

One-pot and multicomponent reactions (MCRs) represent a highly efficient and sustainable approach to synthesizing complex molecules from simple precursors in a single operation, avoiding the need for isolating intermediates. nih.gov These strategies are prized for their atom economy, reduced waste generation, and ability to rapidly generate libraries of derivatives. nih.gov

The Friedländer synthesis, a classic method for preparing quinolines by condensing a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene group, can be adapted into an efficient one-pot procedure. researchgate.netnih.gov For instance, the reduction of o-nitroarylcarbaldehydes to the corresponding aminoaldehydes can be performed in situ with iron powder and subsequently condensed with ketones in the presence of a base to yield substituted quinolines in high yields. researchgate.net These quinolines are direct precursors that can be N-ethylated and oxidized to form the target 1-ethyl-2(1H)-quinolinone derivatives.

Multicomponent reactions are particularly powerful for creating highly functionalized quinolinone analogs. The Mannich reaction, a three-component condensation of an active hydrogen compound, an aldehyde (like formaldehyde), and a primary or secondary amine, has been used to synthesize N-Mannich bases of 1,2,3,4-tetrahydroquinoline. nih.gov This one-pot reflux condensation efficiently constructs new C-N bonds, demonstrating the utility of MCRs in derivatizing the quinoline scaffold. nih.gov Similarly, Pd(II)-catalyzed three-component reactions involving 2-azidobenzaldehyde, isocyanides, and other synthons have been developed to produce quinazoline (B50416) derivatives, a related class of heterocycles. mdpi.com The principles of these reactions, which involve the efficient formation of multiple new bonds in a single step, are directly applicable to the derivatization of the 1-ethyl-2(1H)-quinolinone core.

| Component 1 | Component 2 | Component 3 | Reaction Type | Key Bond Formed | Product Class |

|---|---|---|---|---|---|

| Tetrahydroquinoline (F) | Formaldehyde (S) | Amine (1-13) | Mannich Condensation | N-CH₂-N | N-Mannich Bases of Tetrahydroquinoline |

Photoinduced and Photocatalytic Synthetic Routes to Functionalized Quinolinones

Visible-light photoredox catalysis has emerged as a powerful and green tool for organic synthesis, enabling the activation of strong C-H bonds under mild conditions. acs.org These methods provide access to functionalized quinolinones that are often difficult to obtain through traditional thermal reactions. acs.orgnih.gov

A key application of this technology is the direct C-H functionalization of the quinolinone core. The general mechanism often involves a Minisci-type radical addition. nih.gov A photocatalyst, upon absorbing light, initiates a single-electron transfer (SET) process to generate a reactive radical intermediate from a suitable precursor. This radical then adds to the electron-deficient quinolinone ring, followed by an oxidation and deprotonation sequence to yield the functionalized product. nih.gov

A notable example, though demonstrated on the closely related quinoxalin-2(1H)-one scaffold, is the photoinduced dehydrogenative amination. This reaction can proceed without a metal or a photocatalyst, using air as a green oxidant. acs.org Irradiation of a 1-ethylquinoxalin-2(1H)-one with an amine under blue LEDs leads to direct C-H amination at the C3 position in high yield. acs.org This method highlights a highly sustainable route for installing amine functionalities.

Beyond C-H functionalization, photoinduced cycloadditions represent another important synthetic route. The Paterno–Büchi reaction, a [2+2] photocycloaddition between a carbonyl group and an alkene, can be used to construct spiro-oxetane rings on heterocyclic systems. rsc.org For instance, the photo-irradiation of α-diketones like N-acetylisatin with various alkenes yields spiroxetanes, demonstrating the potential to build complex, strained ring systems attached to the quinolinone core through photochemical means. rsc.orgmdpi.com

Synthesis of Analogs with Varied Substituents for Structure-Reactivity Studies

The systematic synthesis of analogs with varied substituents on the 1-ethyl-2(1H)-quinolinone scaffold is essential for conducting structure-activity relationship (SAR) and structure-reactivity relationship studies. nih.govrsc.org These studies are fundamental in medicinal chemistry for optimizing drug candidates and in physical organic chemistry for understanding reaction mechanisms.

A common strategy involves introducing substituents at specific positions of the quinolinone ring and evaluating their impact on a particular property. For example, to probe the effect of substituents on antioxidant activity, a series of heterocyclic phosphonates were synthesized from a 4-hydroxy-1-methyl-2(1H)-quinolinone precursor. nih.gov The reactivity of the starting enaminone towards various phosphorus reagents allowed for the creation of a library of pyrano-, pyridinyl-, and oxazaphosphininyl-quinolinone derivatives. nih.gov

Nucleophilic aromatic substitution (SNAr) is a powerful tool for creating libraries of analogs. Starting with a precursor like 4-chloro-8-methylquinolin-2(1H)-one, the chloro group can be displaced by a variety of nucleophiles (e.g., thiols, hydrazines, azides, amines) to generate a diverse set of 4-substituted quinolinones. mdpi.com The relative reactivity of these analogs can then be studied to understand the electronic influence of the substituent at the C4 position. nih.gov

Another approach involves the condensation of substituted precursors. For instance, a series of 2-styryl-8-nitro and 2-styryl-8-hydroxy quinolines were synthesized by condensing the corresponding 2-methyl-8-substituted quinolines with various substituted benzaldehydes. acs.org The subsequent evaluation of these compounds for cytotoxicity revealed that both the substituent on the quinoline ring (–OH vs. –NO₂) and the substituent on the styryl moiety significantly influenced their biological activity. acs.org These studies underscore how targeted synthesis of analogs provides crucial insights into the relationship between molecular structure and chemical or biological function.

| Precursor Scaffold | Position(s) Modified | Synthetic Method | Type of Substituent Introduced | Purpose of Study | Reference |

|---|---|---|---|---|---|

| 4-Chloro-8-methylquinolin-2(1H)-one | C4 | Nucleophilic Aromatic Substitution | -SH, -N₂H₃, -N₃, -NHR | Investigate nucleophilic reactivity | mdpi.com |

| 4-Hydroxy-1-methyl-2(1H)-quinolinone | C3 | Cyclization with P-reagents | Fused phosphonate (B1237965) heterocycles | Antioxidant activity | nih.gov |

| 2-Methyl-8-hydroxy/nitro-quinoline | C2, C8 | Condensation with aldehydes | -OH, -NO₂, varied styryl groups | Cytotoxicity (SAR) | acs.org |

| Substituted anilines & β-ketoesters | Various (ring synthesis) | Povarov Reaction | Aryl groups, acetamido groups | Anticancer activity (SAR) | rsc.org |

Spectroscopic and Advanced Structural Elucidation Techniques for 2 1h Quinolinone, 1 Ethyl Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of 2(1H)-Quinolinone, 1-ethyl-. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides precise information about the chemical environment, connectivity, and stereochemistry of the molecule.

¹H NMR spectroscopy for 1-ethyl-2(1H)-quinolinone reveals distinct signals corresponding to the ethyl substituent and the seven protons on the quinolinone ring system. The ethyl group protons typically appear in the upfield region of the spectrum. The methylene (B1212753) (-CH2-) protons are adjacent to the nitrogen atom, which deshields them, causing them to resonate as a quartet at approximately 4.2-4.4 ppm. This splitting pattern arises from coupling with the three protons of the adjacent methyl group. The methyl (-CH3) protons, being further from the electron-withdrawing nitrogen, appear further upfield as a triplet around 1.3-1.5 ppm, split by the two methylene protons.

The aromatic region of the spectrum, typically between 6.5 and 7.8 ppm, displays more complex signals for the seven protons of the quinolinone core. The protons on the pyridone ring (H3 and H4) are distinct from those on the benzene (B151609) ring (H5, H6, H7, H8). Due to the electron-donating effect of the nitrogen and the electron-withdrawing nature of the carbonyl group, the H3 proton is expected to be downfield. The specific chemical shifts and coupling constants (J-values) are critical for assigning each aromatic proton to its precise location on the ring.

Table 1: Predicted ¹H NMR Data for 2(1H)-Quinolinone, 1-ethyl-

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Notes |

|---|---|---|---|

| -CH₃ (ethyl) | ~1.3 - 1.5 | Triplet (t) | Couples with the adjacent -CH₂- group. |

| -CH₂- (ethyl) | ~4.2 - 4.4 | Quartet (q) | Deshielded by the adjacent nitrogen atom; couples with the -CH₃ group. |

| Aromatic Protons (H3-H8) | ~6.5 - 7.8 | Multiplets (m), Doublets (d), Triplets (t) | Specific shifts and coupling patterns depend on the position on the bicyclic ring system. |

In the ¹³C NMR spectrum of 1-ethyl-2(1H)-quinolinone, eleven distinct signals are expected, corresponding to each unique carbon atom in the molecule. The most downfield signal is typically the carbonyl carbon (C2) of the amide group, appearing around 160-165 ppm due to the strong deshielding effect of the double-bonded oxygen.

The carbons of the aromatic and vinyl portions of the quinolinone ring resonate in the 115-140 ppm range. The ethyl group carbons appear in the upfield region, with the methylene carbon (-CH2-) signal found around 40-45 ppm and the terminal methyl carbon (-CH3) signal at approximately 12-15 ppm.

Table 2: Predicted ¹³C NMR Data for 2(1H)-Quinolinone, 1-ethyl-

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| -CH₃ (ethyl) | ~12 - 15 | Most upfield signal. |

| -CH₂- (ethyl) | ~40 - 45 | Attached to the nitrogen atom. |

| Aromatic & Vinyl Carbons (C3-C8, C4a, C8a) | ~115 - 140 | Nine distinct signals expected for the quinolinone core. |

| C=O (C2) | ~160 - 165 | Carbonyl carbon, typically the most downfield signal. |

While 1D NMR provides foundational data, 2D NMR techniques are essential for definitive structural assignment and conformational analysis. researchgate.net

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, confirming the connectivity within the ethyl group (correlation between the -CH2- and -CH3 signals) and identifying adjacent protons within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each proton signal to its corresponding carbon signal. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are vital for conformational analysis. researchgate.netcolumbia.edu They detect through-space interactions between protons that are close to each other, regardless of their bonding connectivity. For 1-ethyl-2(1H)-quinolinone, NOESY or ROESY could determine the spatial orientation of the ethyl group relative to the quinolinone plane by identifying interactions between the ethyl protons and nearby aromatic protons, such as H8. columbia.edu This is particularly useful for medium-sized molecules where the NOE may be close to zero, as ROESY provides a reliable positive signal. columbia.edu

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring its vibrational modes. For 1-ethyl-2(1H)-quinolinone, the most prominent feature in the IR spectrum is the strong absorption band corresponding to the C=O (carbonyl) stretching of the cyclic amide (lactam) group. This peak is typically observed in the range of 1650-1680 cm⁻¹.

Other characteristic absorptions include C-H stretching vibrations from the aromatic rings and the ethyl group (around 2850-3100 cm⁻¹), and C=C stretching vibrations from the aromatic system (around 1500-1600 cm⁻¹). The region from 1000-1300 cm⁻¹ would show C-N stretching vibrations.

Table 3: Predicted IR Absorption Frequencies for 2(1H)-Quinolinone, 1-ethyl-

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch (ethyl) | 2850 - 2980 | Medium |

| C=O Stretch (Amide) | 1650 - 1680 | Strong |

| Aromatic C=C Stretch | 1500 - 1600 | Medium-Strong |

| C-N Stretch | 1200 - 1350 | Medium |

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation pattern. For 2(1H)-Quinolinone, 1-ethyl- (molecular formula C₁₁H₁₁NO), the molecular weight is approximately 173.21 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 173.

The fragmentation pattern would likely show characteristic losses. A primary fragmentation pathway would be the loss of an ethylene (B1197577) molecule (C₂H₄, 28 Da) via a McLafferty-type rearrangement, leading to a fragment ion at m/z 145, corresponding to the parent 2(1H)-quinolinone. Another possible fragmentation is the loss of the entire ethyl radical (•C₂H₅, 29 Da), resulting in a fragment at m/z 144. Further fragmentation of the quinolinone ring could lead to the loss of carbon monoxide (CO, 28 Da).

Table 4: Predicted Mass Spectrometry Fragments for 2(1H)-Quinolinone, 1-ethyl-

| m/z Value | Proposed Fragment Identity | Notes |

|---|---|---|

| 173 | [M]⁺ | Molecular ion peak. |

| 145 | [M - C₂H₄]⁺ | Loss of ethylene via rearrangement. |

| 144 | [M - C₂H₅]⁺ | Loss of an ethyl radical. |

| 117 | [M - C₂H₄ - CO]⁺ | Subsequent loss of carbon monoxide from the m/z 145 fragment. |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photoluminescence Studies

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The quinolinone core of 1-ethyl-2(1H)-quinolinone contains an extended π-conjugated system, which gives rise to characteristic absorption bands. Typically, substituted 2-quinolinones exhibit multiple absorption maxima (λ_max) between 220 nm and 350 nm, corresponding to π→π* transitions within the aromatic system. The exact position and intensity of these bands can be influenced by the solvent polarity.

Photoluminescence studies, including fluorescence and phosphorescence, provide insight into the molecule's behavior after electronic excitation. While not all quinolinone derivatives are strongly fluorescent, the rigid, conjugated ring system is a potential fluorophore. If the compound is luminescent, a study would involve measuring its emission spectrum by exciting it at one of its absorption maxima (λ_ex) and recording the emitted light at longer wavelengths (λ_em). This data can be valuable for applications in materials science and as biochemical probes.

Table 5: Predicted UV-Vis Absorption Data for 2(1H)-Quinolinone, 1-ethyl-

| Transition Type | Predicted λ_max Range (nm) | Notes |

|---|---|---|

| π → π | ~220 - 240 | High-energy transition within the aromatic system. |

| π → π | ~270 - 290 | Transition involving the benzene part of the core. |

| π → π* | ~320 - 340 | Lowest-energy transition, often sensitive to substitution and solvent. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise atomic and molecular structure of a crystalline solid. wikipedia.orglibretexts.org This technique involves directing a beam of X-rays onto a single crystal of the compound. The crystal diffracts the X-rays into a unique pattern of reflections. wikipedia.org By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be generated, which allows for the precise determination of atomic positions, bond lengths, and bond angles. wikipedia.orglibretexts.org This method has been widely applied to various quinolinone derivatives to confirm their structures and understand their solid-state behavior. preprints.orgnih.gov

X-ray diffraction studies on quinolinone derivatives reveal detailed information about their molecular conformation and the degree of planarity of the heterocyclic ring system. While the quinolinone core is largely planar, substituents and crystal packing forces can induce slight deviations.

For instance, in the crystal structure of ethyl 2-(2,4,5-trimethoxyphenyl)quinoline-4-carboxylate, the quinoline (B57606) ring system itself is nearly planar, with a root-mean-square (r.m.s.) deviation of 0.028 Å. nih.gov However, the entire molecule is not flat; a significant dihedral angle of 43.38 (5)° is observed between the quinoline ring system and the attached trimethoxybenzene ring. nih.gov Similarly, in another derivative, the phenyl and pyridine (B92270) rings of the quinoline system are slightly bent relative to each other, with a dihedral angle of 3.47 (7)°. nih.gov The planarity can also be influenced by the nature of substituents on the quinoline core. In ethyl 2,4-dichloroquinoline-3-carboxylate, the dihedral angle between the planes of the two fused aromatic rings is minimal, indicating a high degree of planarity for the core structure. researchgate.net

| Compound | Key Structural Feature | Dihedral Angle (°) | Reference |

|---|---|---|---|

| A 2-(2-oxo-1,3-oxazolidin-3-yl)ethyl quinoline-4-carboxylate (B1235159) derivative | Between phenyl and pyridine rings of the quinoline system | 3.47 (7) | nih.gov |

| Ethyl 2-(2,4,5-trimethoxyphenyl)quinoline-4-carboxylate | Between the quinoline ring system and the trimethoxybenzene ring | 43.38 (5) | nih.gov |

| Ethyl 2,4-dichloroquinoline-3-carboxylate | Between the two aromatic rings of the quinoline core | Nearly coaxial | researchgate.net |

| A quinoxaline (B1680401) derivative | Between constituent rings of the quinoxaline portion | 3.38 (7) | nih.gov |

The arrangement of molecules within a crystal, known as crystal packing, is governed by a network of intermolecular interactions. rsc.org X-ray crystallography is essential for elucidating these non-covalent forces, which include hydrogen bonds, π-π stacking, and van der Waals interactions. These interactions are fundamental to understanding the physical properties of the solid, such as melting point and solubility.

In the crystal structures of many quinolinone derivatives, C—H⋯O hydrogen bonds are a common feature that links molecules into larger assemblies like chains or layers. nih.govnih.govresearchgate.net For example, in one case, molecules form corrugated layers generated by C—H⋯O hydrogen bonds. nih.gov In another structure, inversion dimers are formed through pairs of weak C—H⋯O interactions, which are then further linked into chains. nih.gov

Besides hydrogen bonding, π-π interactions between the aromatic rings of the quinolinone systems often play a significant role in the crystal packing. researchgate.net These interactions result in the stacking of molecules, frequently observed along one of the crystal axes. nih.govresearchgate.net The analysis of these interactions is often aided by techniques like Hirshfeld surface analysis, which quantifies the different types of intermolecular contacts. nih.govnih.gov For one quinoline derivative, Hirshfeld analysis revealed that H⋯H (42.3%), H⋯O/O⋯H (34.5%), and H⋯C/C⋯H (17.6%) contacts were the most significant contributors to the crystal packing. nih.gov

| Compound Class/Derivative | Observed Intermolecular Interactions | Resulting Crystal Packing Motif | Reference |

|---|---|---|---|

| Ethyl quinolone derivative | Weak interactions between π-clouds of aromatic rings | Stacking of molecules along the a-axis | researchgate.net |

| A complex quinoline derivative | C—H⋯O hydrogen bonds | Corrugated layers extending along the ab plane | nih.gov |

| Ethyl 1-ethyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | C—H⋯O interactions, π–π interactions | Ribbon-like chains running along the c axis | researchgate.net |

| Quinoxaline derivative | C—H⋯O and C—H⋯N hydrogen bonds, π-stacking interactions | Corrugated layers | nih.gov |

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (primarily carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed molecular formula. This comparison serves as a crucial check for the purity and confirmation of the empirical formula of a newly synthesized compound.

For 1-ethyl-2(1H)-quinolinone, the molecular formula is C₁₁H₁₁NO. The theoretical elemental composition can be calculated as follows:

Molecular Weight: 173.21 g/mol

Carbon (C): (12.011 * 11 / 173.21) * 100% = 76.28%

Hydrogen (H): (1.008 * 11 / 173.21) * 100% = 6.40%

Nitrogen (N): (14.007 * 1 / 173.21) * 100% = 8.09%

Oxygen (O): (15.999 * 1 / 173.21) * 100% = 9.24%

Experimental data from synthesized quinoline derivatives typically show close agreement with calculated values, generally within a ±0.4% margin, which is considered acceptable proof of composition and purity. derpharmachemica.com

| Compound | Molecular Formula | Element | Calculated % | Found % (Example from Literature) | Reference |

|---|---|---|---|---|---|

| 1-ethyl-2(1H)-quinolinone (Theoretical) | C₁₁H₁₁NO | C | 76.28 | - | - |

| H | 6.40 | - | - | ||

| N | 8.09 | - | - | ||

| O | 9.24 | - | - | ||

| 2-(2-methylquinolin-3-yl) aniline (B41778) | C₁₆H₁₅N₂ | C | 81.94 | 81.91 | derpharmachemica.com |

| H | 6.40 | 6.38 | derpharmachemica.com | ||

| N | 11.90 | 11.88 | derpharmachemica.com |

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Species

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique specifically designed to detect and study chemical species that possess one or more unpaired electrons. wikipedia.orgresearchgate.net Such species are termed paramagnetic and include organic free radicals, triplet states, and many transition metal complexes. mit.edu The fundamental principle of ESR is analogous to Nuclear Magnetic Resonance (NMR), but it involves the transitions of electron spins in a magnetic field rather than nuclear spins. wikipedia.org

While 1-ethyl-2(1H)-quinolinone is a diamagnetic molecule (all electrons are paired), ESR spectroscopy can be a powerful tool to investigate its potential paramagnetic derivatives. For example, radical cations or radical anions of the quinolinone structure could be generated through electrochemical oxidation or reduction, or via exposure to high-energy radiation. wikipedia.org

An ESR experiment would provide key information about such a paramagnetic species:

The g-factor: This is analogous to the chemical shift in NMR and is characteristic of the radical's electronic environment. For organic radicals, the g-factor is typically close to that of a free electron (≈2.0023). mit.edu

Hyperfine Coupling: This refers to the splitting of the ESR signal due to the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H or ¹⁴N). The resulting splitting pattern and the magnitude of the hyperfine coupling constants (hfc) provide a detailed map of the unpaired electron's distribution (spin density) across the molecule, thus offering profound insights into its electronic structure. mit.edu

Although specific ESR studies on paramagnetic species of 1-ethyl-2(1H)-quinolinone are not prominently reported, the technique remains highly relevant for investigating its redox chemistry, potential degradation pathways involving radical intermediates, or its interaction with other paramagnetic entities. wikipedia.org

Theoretical and Computational Investigations of 2 1h Quinolinone, 1 Ethyl Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a favorable balance between accuracy and computational cost. It is widely employed to investigate the properties of quinolinone systems. DFT methods are used to calculate various molecular properties by approximating the electron density of a system. Functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets such as 6-311++G(d,p) are commonly used to model the electronic structure and other characteristics of these molecules. ekb.egresearchgate.net

Geometry Optimization and Electronic Structure Calculations

The foundational step in most computational studies is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For quinolinone derivatives, DFT calculations are used to predict bond lengths, bond angles, and dihedral angles. ekb.eg These theoretical values are often in good agreement with experimental data obtained from techniques like X-ray crystallography, thereby validating the computational model. nih.gov

Once the geometry is optimized, the electronic structure can be investigated. This involves understanding the distribution of electrons within the molecule, which is fundamental to its chemical and physical properties. DFT calculations provide a detailed picture of the molecular orbitals and their energy levels. For instance, studies on novel pyrazolyl quinolinone derivatives have utilized the B3LYP/6-311++G(d,p) level of theory to analyze geometric parameters and ground state properties. ekb.eg These calculations are essential for understanding the stability and reactivity of the synthesized molecules. ekb.eg

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. ossila.comlibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. ossila.comlibretexts.org

The energy of the HOMO is related to the ionization potential and represents the molecule's ability to donate electrons. researchgate.net Conversely, the LUMO energy is related to the electron affinity and indicates the molecule's ability to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.netresearchgate.net Conversely, a small energy gap suggests a molecule is more reactive. researchgate.net DFT calculations are routinely used to compute the energies of these frontier orbitals and the corresponding energy gap. nih.gov

Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps for Quinolinone Derivatives (Calculated via DFT) Note: The values presented are illustrative and depend on the specific derivative and computational method.

| Compound Derivative | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| (E)-1-ethyl-4-hydroxy-3-(3-hydroxy-4-(phenyldiazenyl)-1H-pyrazol-5-yl)quinolin-2(1H)-one | -8.411 | -5.254 | 3.157 |

| (E)-1-ethyl-4-hydroxy-3-(3-hydroxy-4-(p-tolyldiazenyl)-1H-pyrazol-5-yl)quinolin-2(1H)-one | -8.291 | -5.185 | 3.106 |

Global Chemical Activity Descriptors (e.g., Softness, Hardness, Electron Affinity, Ionization Potential)

Based on the HOMO and LUMO energy values, several global chemical activity descriptors can be calculated to quantify the reactivity and stability of a molecule. dergipark.org.trresearchgate.net These descriptors provide a quantitative basis for understanding the chemical behavior of compounds like 1-ethyl-2(1H)-quinolinone.

Ionization Potential (I): The energy required to remove an electron from a molecule. It is approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added to a molecule. It is approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the resistance to charge transfer. It is calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. researchgate.netscielo.org.za

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η). It indicates the molecule's polarizability. researchgate.net

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ -χ).

These parameters are computed to predict and compare the stability and reactivity of different quinolinone derivatives. ekb.eg For example, a high hardness value suggests high stability and low reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) and Natural Bond Orbital (NBO) Charges

Molecular Electrostatic Potential (MEP): The MEP is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. chemrxiv.orgnih.gov It is plotted onto the electron density surface of the molecule. nih.gov Different colors on the MEP map represent different electrostatic potential values:

Red: Regions of most negative potential, rich in electrons, indicating sites prone to electrophilic attack. nih.govresearchgate.net

Blue: Regions of most positive potential, electron-deficient, indicating sites prone to nucleophilic attack. nih.govresearchgate.net

Green: Regions of neutral potential. nih.gov

For quinolinone derivatives, MEP analysis can identify the electron-rich areas, such as around the carbonyl oxygen, and electron-poor areas, which helps in predicting intermolecular interactions and reactivity patterns. chemrxiv.orgresearchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic structure by transforming the calculated wavefunctions into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonds. researchgate.net This method is used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within the molecule. scielo.org.za By examining the NBO charges on each atom, one can gain a quantitative understanding of the electron distribution and identify reactive centers. researchgate.net NBO analysis is also valuable for explaining the stability arising from intramolecular charge transfer and delocalization phenomena. researchgate.net

Prediction and Validation of Spectroscopic Properties (NMR, UV-Vis, IR)

A powerful application of DFT is the prediction of spectroscopic data, which can be compared with experimental results to confirm the structure of a synthesized compound. researchgate.netnih.govresearchgate.netnih.gov

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. researchgate.net The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method. The predicted IR spectrum, including the position and intensity of absorption bands, generally shows good agreement with the experimental FT-IR spectrum, aiding in the assignment of vibrational modes. researchgate.netnih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to calculate the ¹H and ¹³C NMR chemical shifts. nih.govnih.gov The calculated shifts are typically referenced against a standard compound like Tetramethylsilane (TMS) and can be compared directly with experimental NMR spectra. This comparison is a powerful tool for structural elucidation and confirmation. ekb.egscielo.org.za

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra of molecules. nih.govnih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. The results, often presented as maximum absorption wavelengths (λmax) and oscillator strengths, can be compared with experimental UV-Vis spectra to understand the electronic transitions responsible for the observed absorption bands. researchgate.net

Table 2: Comparison of Experimental and Theoretical Spectroscopic Data for a Quinolinone Derivative Note: This table is a representative example illustrating the typical correlation between calculated and experimental data.

| Spectroscopic Data | Experimental Value | Calculated Value (DFT) |

|---|---|---|

| IR (cm-1) : C=O stretch | ~1660 | ~1675 (scaled) |

| 13C NMR (ppm) : C=O carbon | ~162.0 | ~161.5 |

| UV-Vis (nm) : λmax | ~330 | ~325 |

Study of Tautomerization Mechanisms and Energetics

Tautomerism, the migration of a proton between two sites in a molecule, is a significant phenomenon in many heterocyclic systems, including quinolinones. nih.gov 2(1H)-Quinolinone can exist in equilibrium with its tautomeric form, 2-hydroxyquinoline. The introduction of an ethyl group at the nitrogen atom in 1-ethyl-2(1H)-quinolinone stabilizes the keto (amide) form and prevents the classic amide-iminol tautomerization involving the N-H proton.

However, theoretical studies using DFT are crucial for investigating other potential tautomeric equilibria, especially in substituted derivatives. researchgate.net These studies involve:

Optimizing the geometries of all possible tautomers and the transition states that connect them.

Calculating the relative energies of the tautomers to determine their relative stabilities. The tautomer with the lower energy is thermodynamically more stable.

Determining the energy barriers (activation energies) for the tautomeric interconversion via the transition states. A high energy barrier indicates a slow conversion rate. nih.gov

DFT calculations can model these processes in both the gas phase and in different solvents, providing insights into how the environment affects tautomeric equilibrium. nih.govnih.gov For related quinolinone systems, studies have shown that the keto form is generally more stable than the enol (hydroxy) form. nih.gov By calculating thermodynamic parameters like Gibbs free energy, enthalpy, and entropy, researchers can predict the equilibrium constants between tautomers and understand the kinetics of their interconversion. researchgate.netnih.gov

Non-Linear Optical (NLO) Properties Investigations

Computational chemistry has become an indispensable tool for the investigation and prediction of the non-linear optical (NLO) properties of organic molecules. For quinoline-based systems, including derivatives of 2(1H)-quinolinone, density functional theory (DFT) and time-dependent density functional theory (TDDFT) are frequently employed to elucidate their potential as NLO materials. nih.govnih.gov These theoretical approaches allow for the calculation of key NLO parameters such as dipole moment (μ), polarizability (α), and first (β) and second (γ) hyperpolarizabilities. nih.gov

Quinoline (B57606) moieties are recognized for their electron-attracting characteristics, making them suitable as acceptor components in NLO chromophores. nih.gov When combined with electron-donating groups through a π-conjugated bridge, significant intramolecular charge transfer (ICT) can occur, which is a fundamental requirement for a high NLO response. nih.govresearchgate.net Computational studies on various quinoline derivatives have demonstrated that strategic substitution can effectively tune the NLO properties. researchgate.net For instance, the introduction of different donor and acceptor groups can modulate the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is inversely related to the hyperpolarizability. nih.gov Molecules with smaller HOMO-LUMO energy gaps tend to be more polarizable and exhibit enhanced NLO properties. nih.gov

Theoretical investigations of novel quinolinone derivatives have shown their potential for applications in third-order NLO materials. semanticscholar.org Calculations performed using the CAM-B3LYP functional with the 6-311++G(d,p) basis set have been used to compute the linear polarizability, average second-order hyperpolarizability, and third-order non-linear susceptibility. semanticscholar.org The results from these computational models often show good correlation with experimental findings and provide a framework for the rational design of new NLO materials based on the 2(1H)-quinolinone scaffold. nih.govsemanticscholar.org

Table 1: Calculated NLO Properties of a Quinolinone Derivative

| Property | Isolated Molecule | Embedded Molecule |

|---|---|---|

| HOMO Energy (eV) | -6.53 | -6.43 |

| LUMO Energy (eV) | 0.00 | -0.10 |

| Energy Gap (eV) | 6.53 | 6.43 |

This table is interactive and can be sorted by clicking on the column headers.

Solvent Effects on Electronic Properties and Reactivity using Continuum Models

The electronic properties and reactivity of molecules can be significantly influenced by their surrounding solvent environment. Continuum models, such as the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO), are widely used computational methods to simulate these solvent effects. researchgate.netscispace.com These models treat the solvent as a continuous dielectric medium, which offers a computationally efficient way to study solvation effects on molecular structure, stability, and electronic spectra. scispace.com

For quinolinone and related heterocyclic systems, theoretical studies have utilized continuum models to investigate the impact of solvent polarity on various molecular properties. researchgate.netmedjchem.com For example, calculations on quinoxalinone derivatives using the self-consistent isodensity polarized continuum model (SCIPCM) have shown that solvent polarity affects geometries, solvation energies, dipole moments, and the HOMO-LUMO energy gap. researchgate.netmedjchem.com An increase in solvent polarity can lead to changes in the electronic absorption spectra, often resulting in solvatochromic shifts (either bathochromic or hypsochromic). dntb.gov.ua

Computational studies on quinone-based drugs have also employed the polarized continuum model to determine solvation energies and predict electrode potentials in different solvents like methanol, DMSO, and THF. These calculations help in understanding the reactivity and antioxidant activity of these compounds in various environments. The use of continuum models has been shown to reproduce experimental observations qualitatively, such as the displacement of UV-visible absorption bands with changing solvent polarity. researchgate.net The choice of the functional and basis set, in conjunction with the continuum model, is crucial for obtaining reliable predictions of spectroscopic properties in solution. researchgate.net

Table 2: Effect of Solvent Polarity on Calculated Properties of a Quinoxalinone Derivative

| Solvent | Dipole Moment (Debye) | HOMO-LUMO Gap (eV) | Maximum Absorption Wavelength (nm) |

|---|---|---|---|

| Gas Phase | 3.50 | 4.20 | 300 |

| Methanol | 4.10 | 4.15 | 305 |

| DMSO | 4.30 | 4.12 | 308 |

This table is interactive and can be sorted by clicking on the column headers.

Reaction Mechanism Elucidation via Computational Approaches

Computational chemistry provides powerful tools for elucidating the mechanisms of organic reactions, offering insights into transition states, reaction intermediates, and potential energy surfaces. rsc.orgresearchgate.net For the synthesis of quinolone and quinolinone derivatives, computational studies can help in understanding the intricacies of various synthetic routes, such as Conrad-Limpach and Knorr cyclizations, as well as modern transition-metal-catalyzed methods. preprints.orgnih.gov

Theoretical investigations into the synthesis of related heterocyclic systems, like pyrrolidinedione derivatives from coumarin, have utilized quantum chemical methods to map out the entire reaction pathway. rsc.org Such studies can determine the energy barriers for each step, including addition, rearrangement, and cyclization, and can also assess the role of catalysts or assisting molecules, like water, in the reaction mechanism. rsc.org For instance, it has been shown that the presence of a water molecule can lower the energy barrier for certain steps in a reaction sequence. rsc.org

Molecular Dynamics (MD) Simulations for Conformational and Interaction Studies

For quinoline-based compounds, MD simulations have been employed to investigate their interactions with biological targets, such as enzymes and receptors. nih.gov These simulations can reveal key residues involved in binding and help to understand the stability of the ligand-protein complex over time. nih.gov For example, MD simulations of quinoline derivatives as dual inhibitors of EGFR and VEGFR-2 have identified crucial amino acid interactions and have been used to assess the stability of the compounds in the binding pocket. nih.gov

In the context of 2(1H)-Quinolinone, 1-ethyl-, MD simulations can be utilized to explore its conformational landscape in different solvents or in the presence of other molecules. nih.gov By simulating the system over a period of time (typically nanoseconds to microseconds), one can observe the flexibility of the ethyl group and the quinolinone ring system, as well as the formation and breaking of non-covalent interactions, such as hydrogen bonds and van der Waals contacts. researchgate.net This information is crucial for understanding how the molecule behaves in a dynamic environment and can provide insights into its physical properties and biological activity. The choice of force field is a critical aspect of MD simulations, as it determines the accuracy of the calculated potential energy surface and, consequently, the reliability of the simulation results. mdpi.com

Mechanistic Studies in Chemical and Biochemical Research Fundamental Focus

Elucidation of Reaction Kinetics and Pathways in Organic Synthesis

The synthesis of the quinolin-2(1H)-one core and its N-alkylated derivatives like 1-ethyl-2(1H)-quinolinone can be achieved through various pathways. Mechanistic studies focus on understanding the sequence of bond-forming and bond-breaking events, reaction intermediates, and the factors influencing reaction rates and yields.

A key strategy involves the kinetic resolution of precursor molecules, such as 2-substituted 1,2-dihydroquinolines. In this approach, a chiral base, formed from n-BuLi and the chiral ligand sparteine, preferentially deprotonates one enantiomer of the racemic 1,2-dihydroquinoline. google.com This process allows for the asymmetric synthesis of enantiomerically enriched dihydroquinolines, which can then be converted to the desired quinolinone structures. google.com

Modern synthetic methods have also been developed to provide greener and more efficient access to the quinolinone scaffold. One such method is a visible-light-mediated photocatalytic approach that converts readily available quinoline-N-oxides into quinolin-2(1H)-ones. globalsciencebooks.info This reagent-free, atom-economical process operates with low catalyst loading and produces high yields without significant by-products, demonstrating its robustness through successful gram-scale synthesis. globalsciencebooks.info Other synthetic routes include the classic Friedländer synthesis and annulation reactions involving 2-aminobenzyl alcohols. researchgate.net

The table below summarizes various synthetic approaches relevant to the formation of the quinolinone scaffold.

| Method | Precursors | Key Features | Reference |

| Kinetic Resolution | Racemic 1,2-dihydroquinolines | Uses a chiral base (n-BuLi/sparteine) for asymmetric synthesis. | google.com |

| Photocatalysis | Quinoline-N-oxides | Visible-light mediated, reagent-free, high atom economy. | globalsciencebooks.info |

| Room-Temperature Synthesis | 8-hydroxyquinoline, furfurylamine, formalin | Used for synthesizing complex quinolinoxazine derivatives. | google.com |

| Classic Annulation | N-vinyl/N-aryl amides, 2-aminobenzyl alcohols | Versatile methods for constructing the core quinoline (B57606) ring. | researchgate.net |

While these studies effectively outline synthetic pathways, detailed kinetic data, such as specific rate constants and activation energies for the N-ethylation of the 2(1H)-quinolinone scaffold, are not extensively detailed in the surveyed literature.

Fundamental Investigations of Interactions with Biological Macromolecules

The quinolinone scaffold is a prominent feature in many biologically active molecules. Mechanistic studies at the molecular level are essential to understand how these compounds exert their effects. Research focuses on their binding to macromolecules like proteins and nucleic acids, and their subsequent modulation of cellular signaling pathways.

Both computational and experimental techniques are employed to characterize the non-covalent interactions between quinolinone derivatives and their biological targets. Molecular docking simulations predict the preferred binding orientation and estimate the binding affinity, while experimental methods provide thermodynamic and structural validation.

Computational Docking Studies: Molecular docking has been used to investigate the interaction of quinolinone derivatives with various enzymes. For instance, a derivative, ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate, showed high affinity for bacterial targets like Staphylococcus aureus DNA Gyrase and Streptococcus pneumoniae topoisomerase IV. nih.gov The simulations revealed specific binding modes within the enzyme active sites, with calculated binding affinities suggesting potent inhibitory activity. nih.gov Similarly, docking studies of 1-ethyl-6-fluoro-4-oxo-quinoline derivatives identified key interactions responsible for the inhibition of Topoisomerase I. researchgate.net

| Target Enzyme | PDB ID | Compound Type | Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) | Reference |

| S. aureus DNA Gyrase | 2XCR | Ethyl-tosyl-quinolone | - | - | nih.gov |

| M. tuberculosis Topoisomerase II | 5BTL | Ethyl-tosyl-quinolone | -8.2 | 73.02 nM | nih.gov |

| S. pneumoniae Topoisomerase IV | 4KPF | Ethyl-tosyl-quinolone | -8.1 | 31.90 nM | nih.gov |

| Human Topoisomerase I | - | 1-Ethyl-fluoro-quinolone | - | - | researchgate.net |

Experimental Binding Analysis: Experimental techniques provide crucial data on the thermodynamics and stoichiometry of binding. The interaction between 7-(diethylamino)quinolin-2(1H)-one derivatives and the macrocyclic host cucurbit researchgate.neturil (CB7) was studied using fluorescence spectroscopy and isothermal titration calorimetry (ITC). nih.gov These experiments confirmed a 1:1 binding stoichiometry and revealed that the binding is an enthalpy-driven process, likely due to the release of high-energy water molecules from the host's cavity. nih.gov Molecular dynamics simulations further supported these findings, highlighting the role of hydrogen bonds in stabilizing the host-guest complex. nih.gov

Quinolinone derivatives have been shown to fundamentally alter cellular behavior by modulating key signaling pathways that regulate cell proliferation, survival, and inflammation. These pathways are complex networks of protein interactions that transmit signals from the cell surface to the nucleus.

Several studies have demonstrated that quinolinone compounds can inhibit critical signaling cascades, including the PI3K/Akt, MAPK, and NF-κB pathways. researchgate.net For example, certain quinolinone derivatives were found to inhibit VEGFR2-mediated downstream signaling, which includes the PI3K/Akt and ERK1/2/p38 MAPK pathways. researchgate.net Pyrroloquinoline quinone, a related compound, was shown to suppress inflammatory responses by inhibiting the nuclear translocation of NF-κB and reducing the phosphorylation of p38 and JNK, which are key components of the MAPK pathway. Another quinolinone alkaloid, agarperoxinol B, was found to specifically inhibit the phosphorylation of both the Akt and JNK signaling pathways. This modulation of signaling at a fundamental biochemical level—interfering with phosphorylation events and protein translocation—underpins the observed biological effects.

| Signaling Pathway | Modulating Compound Type | Observed Effect | Reference |

| PI3K/Akt | Quinolinone derivatives | Inhibition of phosphorylation | researchgate.net |

| MAPK (ERK, p38, JNK) | Quinolinone derivatives | Inhibition of phosphorylation | researchgate.net |

| NF-κB | Pyrroloquinoline quinone | Inhibition of nuclear translocation of p65 | |

| FAK | Quinolinone derivatives | Inhibition of VEGFR2-mediated signaling | researchgate.net |

The biological activity of many quinolinone derivatives stems from their ability to bind to and inhibit the function of specific enzymes or receptors. Mechanistic studies in this area aim to define the type of inhibition (e.g., competitive, non-competitive) and the molecular interactions that stabilize the enzyme-inhibitor complex.

Enzyme inhibition can be reversible or irreversible. Reversible inhibition is characterized by non-covalent binding and can be classified as competitive, where the inhibitor binds to the active site and competes with the substrate, or non-competitive, where the inhibitor binds to an allosteric site.

Studies on 3-heteroaryl-quinolin-2(1H)-ones have identified them as potential inhibitors of Hsp90, a chaperone protein crucial for the stability of many signaling proteins in cancer cells. The mechanism of inhibition often involves competitive binding within the ATP-binding pocket of the target enzyme, as suggested by molecular docking studies of derivatives targeting topoisomerases and DNA gyrases. nih.govresearchgate.net In these cases, the quinolinone scaffold acts as a pharmacophore that occupies the same physical space as the natural substrate or cofactor, thereby blocking the enzyme's catalytic activity. Understanding these binding mechanisms is fundamental to structure-activity relationship (SAR) studies, which guide the design of more potent and selective inhibitors.

Photochemical Reaction Mechanisms (e.g., Singlet Oxygen Involvement, Energy Transfer Processes)

Photochemistry investigates the chemical reactions that occur upon the absorption of light. For a photochemical reaction to occur, a molecule must first absorb a photon, elevating it to an electronically excited state. The subsequent fate of this excited molecule can involve various processes, including fluorescence, phosphorescence, or chemical transformation.

The primary photochemical event is governed by the Stark-Einstein law, which states that the absorption of one photon activates one molecule. The efficiency of a photochemical reaction is described by its quantum yield (Φ), which is the ratio of the number of molecules undergoing a specific event to the number of photons absorbed.

Photochemical reactions can proceed through different mechanisms, often categorized as Type I or Type II. A Type I mechanism involves direct interaction between the excited sensitizer (B1316253) molecule and a substrate, often through hydrogen or electron transfer to form free radicals. A Type II mechanism typically involves the transfer of energy from the excited sensitizer (often in its triplet state) to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).

Studies on related quinoline structures, such as ethyl 2-substituted 1,2-dihydroquinoline-1-carboxylates, have shown that irradiation can lead to rearrangement products like allenic compounds. The formation of these products is rationalized through the generation of benzoazahexatriene intermediates, demonstrating a specific photochemical reaction pathway for this class of compounds. While the direct involvement of singlet oxygen or specific energy transfer processes for 1-ethyl-2(1H)-quinolinone itself is not detailed in the available literature, these are common pathways for aromatic heterocyclic compounds and represent plausible mechanisms for its photochemical degradation or reactivity.

Advanced Applications of 2 1h Quinolinone, 1 Ethyl and Its Derivatives in Chemical Research

As Synthetic Building Blocks for Complex Chemical Architectures

The 1-ethyl-2(1H)-quinolinone core is a valuable starting point for synthesizing more complex, polycyclic heterocyclic systems. Its reactivity allows for the annulation of additional rings, leading to novel scaffolds with potential applications in medicinal and materials chemistry.

Researchers have utilized derivatives of 1-ethyl-2(1H)-quinolinone as key intermediates. For instance, 3-(1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-3-oxopropanoic acid has been used as a precursor to prepare novel pyrano[3,2-c] quinolinones. researchgate.net Similarly, ethyl N-(o-ethynyl)malonanilide serves as a versatile building block for preparing various 3,4-disubstituted-2(1H)-quinolones through palladium-catalyzed reactions followed by base-induced cyclization. researchgate.net These quinolones can then be further transformed into 3,4-disubstituted and 2,3,4-trisubstituted quinolines, demonstrating their utility as synthetic intermediates. researchgate.net

Another approach involves using 4-chloro-1-ethylquinolin-2(1H)-one derivatives to build fused heterocyclic systems. Reaction with hydrazine (B178648) hydrate (B1144303) can lead to the formation of pyrazolo[4,3-c]quinoline-3,4(2H,5H)-diones, which are scaffolds of interest in medicinal chemistry for their potential as anticancer and anti-inflammatory agents. ekb.eg The synthesis of these complex structures highlights the role of the quinolinone core as a foundational element for creating diverse and functionally rich molecules. ekb.egresearchgate.netlifechemicals.com

Development of Chemical Probes for Research (e.g., Biochemical Probes, Fluorescent Probes)

Chemical probes are essential tools for studying protein function and biological systems. nih.govnih.gov Derivatives of 2(1H)-quinolinone are frequently employed in the development of such probes, particularly fluorescent probes, due to their favorable photophysical properties.

The 7-(diethylamino)quinolin-2(1H)-one core, a close structural analog, is a popular fluorophore used in designing these probes. acs.orgunl.ptresearchgate.net By attaching various reactive or recognition moieties to this quinolinone scaffold, researchers can create probes that selectively target and report on specific biological events or analytes. For example, a chalcone (B49325) derivative of 7-(diethylamino)quinolin-2(1H)-one was synthesized to act as a fluorescent probe for detecting bisulfite, an important analyte in the food industry. acs.orgfigshare.com

These probes often function via mechanisms like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT), which are modulated by the probe's interaction with its target. researchgate.netnih.gov For instance, a probe for detecting hypochlorite (B82951) was developed by linking a quinolin-2(1H)-one fluorophore to a Schiff base, enabling detection in cellular environments. acs.org The development of these tools underscores the synergistic effect of combining the quinolinone fluorophore with specific recognition units to create highly sensitive and selective research instruments. acs.org

Design and Synthesis of Chemosensors for Specific Analytes (e.g., Thiol-containing Amino Acids, Metal Ions like Fe³⁺)

Building on their utility as fluorescent probes, 2(1H)-quinolinone derivatives are extensively used to design chemosensors for specific and quantitative detection of various analytes. These sensors are crucial for environmental monitoring, medical diagnostics, and biological research. stmarytx.edu

Metal Ion Detection: Derivatives of quinolinone have proven to be highly effective in selectively detecting metal ions. A significant body of research focuses on sensors for ferric ions (Fe³⁺), which play a critical role in many biological and environmental processes. nih.gov These sensors often exhibit an "on-off" or "off-on" fluorescence response upon binding with Fe³⁺. researchgate.net For example, a novel quinoline-based fluorescent sensor, 2,2,2-trifluoro-N′-(2-(quinolin-8-yloxy) acetyl)acetohydrazide (TQA), was designed for the sensitive and selective detection of Fe³⁺, demonstrating a detection limit of 0.16841 μM. nih.gov The binding interaction, typically in a 1:1 stoichiometry, causes a change in the sensor's electronic properties, leading to a measurable change in fluorescence or color. nih.govresearchgate.net

| Sensor Derivative | Target Analyte | Sensing Mechanism | Limit of Detection (LOD) | Reference |

| 1,3-dioxoisoindolin-2-yl quinoline-2-carboxylate (DQC) | Fe³⁺ | "On-off" fluorescence quenching | 16 x 10⁻⁸ M | researchgate.net |

| 2,2,2-trifluoro-N′-(2-(quinolin-8-yloxy) acetyl)acetohydrazide (TQA) | Fe³⁺ | Fluorescence quenching | 0.16841 μM | nih.gov |

| Quinoline-based probe | Copper ions (Cu²⁺/Cu⁺) | Fluorescence enhancement | 1.03 μM | nih.gov |

Thiol-Containing Amino Acid Detection: Chemosensors based on the quinolinone framework have also been developed for the detection of biologically important thiol-containing amino acids like cysteine (Cys) and glutathione (B108866) (GSH). iaea.orgresearchgate.netdoi.org These sensors often utilize the unique reactivity of the thiol group. iaea.org One common strategy involves the Michael addition reaction, where the thiol group adds to an electron-deficient double bond on the probe, disrupting the fluorophore's conjugation and causing a change in its optical properties. nih.gov For example, a colorimetric sensor for thiols was designed using a donor-acceptor compound featuring a quinone moiety, which reacts with thiols to produce a visible color change. nih.goviaea.org

Exploration of Applications in Materials Science Research (e.g., Electrochromic Materials, Precursors for Dyes and Pigments)

The quinoline (B57606) ring system and its derivatives, including 1-ethyl-2(1H)-quinolinone, are important structural motifs in materials science. Their extended π-conjugated systems and inherent chemical stability make them suitable precursors for the synthesis of dyes, pigments, and functional materials.

The utility of quinoline derivatives extends to the creation of organic light-emitting diodes (OLEDs) and chemosensors. researchgate.net The tunable electronic properties of the quinolinone core allow for the design of molecules that can absorb and emit light across the visible spectrum, a key requirement for dyes and pigments. While specific research on 1-ethyl-2(1H)-quinolinone in electrochromic materials is not extensively detailed in the provided context, the general class of quinoline derivatives is investigated for such applications due to their electrochemical activity and ability to form stable radical ions.

Role in Photocatalysis and Green Chemistry Methodologies

In recent years, there has been a significant shift towards developing more sustainable and environmentally friendly chemical syntheses, a field known as green chemistry. researchgate.netresearchgate.nettandfonline.com Photocatalysis, which uses visible light to drive chemical reactions, is a cornerstone of this movement.

The synthesis of quinolin-2(1H)-ones has been a focus of green chemistry research. An unconventional and highly atom-economical photocatalytic method has been developed for synthesizing quinolin-2(1H)-ones from readily available quinoline-N-oxides using visible light. rsc.org This approach is lauded as a greener alternative to conventional methods, featuring low catalyst loading, high yields, and no undesirable by-products. rsc.org